molecular formula C15H19NO2 B15081767 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- CAS No. 56805-21-1

2-Oxazolidinone, 3-cyclohexyl-5-phenyl-

Cat. No.: B15081767
CAS No.: 56805-21-1
M. Wt: 245.32 g/mol
InChI Key: UZMFZPFILVZETF-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-cyclohexyl-5-phenyl- is a heterocyclic organic compound that belongs to the oxazolidinone class These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- can be achieved through several methods. One common approach involves the cyclization of β-amino alcohols with carbonyl compounds. For instance, the reaction of 3-cyclohexyl-5-phenyl-β-amino alcohol with phosgene or its derivatives can yield the desired oxazolidinone. Another method includes the use of carbon dioxide fixation reactions, where aziridine derivatives react with carbon dioxide under solvent-free conditions to form the oxazolidinone ring .

Industrial Production Methods

Industrial production of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- often involves the use of bifunctional phase-transfer catalysts. These catalysts facilitate the [3 + 2] coupling reaction of isocyanates and epoxides, resulting in high yields of the oxazolidinone product . This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-cyclohexyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., ruthenium-based catalysts for asymmetric hydrogenation), oxidizing agents (e.g., peroxides), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include chiral β-amino alcohols, bisoxazoline ligands, and other oxazolidinone derivatives. These products are valuable intermediates in organic synthesis and drug discovery .

Scientific Research Applications

2-Oxazolidinone, 3-cyclohexyl-5-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- involves its interaction with molecular targets, such as enzymes and receptors. For instance, oxazolidinone antibiotics like linezolid inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of the 70S initiation complex, thereby blocking protein synthesis and leading to bacterial cell death . Similar mechanisms may be involved in the compound’s anticancer and other biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazolidinone, 3-cyclohexyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclohexyl and phenyl groups enhance its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

56805-21-1

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

3-cyclohexyl-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H19NO2/c17-15-16(13-9-5-2-6-10-13)11-14(18-15)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2

InChI Key

UZMFZPFILVZETF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3

Origin of Product

United States

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